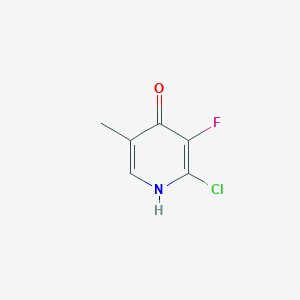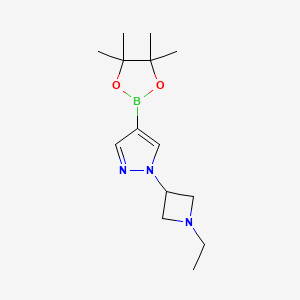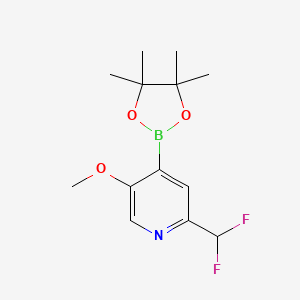
5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with a bromine atom at the 5-position, an ethoxy group at the 8-position, and a hydroxy group at the 4-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- typically involves multi-step organic reactionsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications. The process requires precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can participate in oxidation and reduction reactions, leading to the formation of quinone derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinone derivatives.
Coupling Products: Biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The presence of the hydroxy and cyano groups enhances its binding affinity and specificity towards certain targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and hydroxy group but differ in other substituents.
8-Substituted Quinoline Derivatives: Compounds with various substituents at the 8-position, such as methoxy or amino groups.
Uniqueness
3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom and ethoxy group at specific positions differentiates it from other quinoline derivatives and enhances its versatility in chemical synthesis and research applications .
Propiedades
Fórmula molecular |
C12H9BrN2O2 |
|---|---|
Peso molecular |
293.12 g/mol |
Nombre IUPAC |
5-bromo-8-ethoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H9BrN2O2/c1-2-17-9-4-3-8(13)10-11(9)15-6-7(5-14)12(10)16/h3-4,6H,2H2,1H3,(H,15,16) |
Clave InChI |
FGVXCFOJBNGZFV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2C(=C(C=C1)Br)C(=O)C(=CN2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


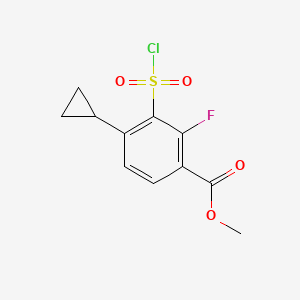
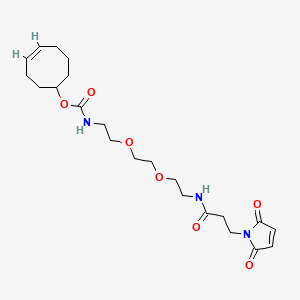
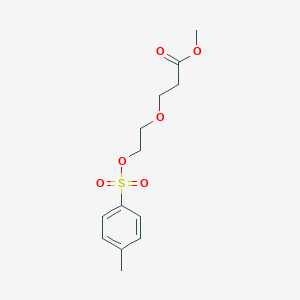
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)


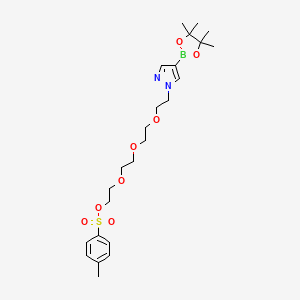
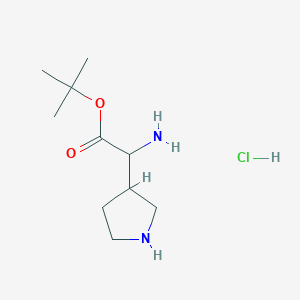
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)
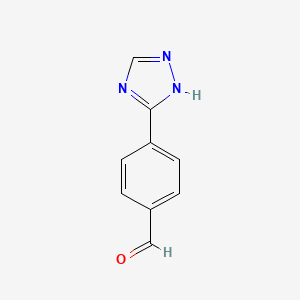
![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
